molecular formula C17H14FN3O2S B2453814 3-(benzo[d]thiazol-2-yloxy)-N-(2-fluorophenyl)azetidine-1-carboxamide CAS No. 1797744-89-8

3-(benzo[d]thiazol-2-yloxy)-N-(2-fluorophenyl)azetidine-1-carboxamide

Cat. No. B2453814
CAS RN: 1797744-89-8
M. Wt: 343.38
InChI Key: NOUMTIJVUNXPJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “3-(benzo[d]thiazol-2-yloxy)-N-(2-fluorophenyl)azetidine-1-carboxamide”, a related compound, “3-((benzo[d]thiazol-2-ylamino)(4-methoxyphenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one” has been synthesized using a one-pot C–C and C–N bond forming strategy . This involves the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole and aromatic aldehydes in aqueous solvent without using any metal catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(benzo[d]thiazol-2-yloxy)-N-(2-fluorophenyl)azetidine-1-carboxamide” are not explicitly mentioned in the literature .

Scientific Research Applications

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives are recognized for their versatile biological activities. These compounds are fundamental in medicinal chemistry, displaying a broad spectrum of pharmacological properties such as anti-viral, anti-microbial, anti-diabetic, anti-inflammatory, and anti-cancer activities. Their role as a core structure in many synthetic bioactive molecules underlines their significance in drug development and therapy (Bhat & Belagali, 2020). Similarly, the therapeutic potential of benzothiazoles has been highlighted, with a focus on their antimicrobial, analgesic, anti-inflammatory, and antiviral properties. Benzothiazole-based compounds have been established as integral components in the treatment of various diseases, and their structural simplicity offers ample scope for the creation of chemical libraries aimed at discovering new therapeutic agents (Kamal et al., 2015).

Benzothiazole-Based Compounds in Pharmaceutical Development

The applications of benzothiazole moieties and their derivatives in pharmaceutical chemistry are vast, with therapeutic capabilities encompassing antitumor, anticancer, antioxidant, antidiabetic, antiviral, antimicrobial, and other activities. The presence of benzothiazole derivatives in some antibiotics, like penicillin and cephalosporin, underscores their pharmaceutical relevance. The quest for new antimicrobial drugs and antiviral agents against severe causative agents like SARS-CoV-2 has prompted the exploration of the antimicrobial and antiviral capacities of benzothiazole derivatives, positioning them as potential candidates in drug discovery (Elamin et al., 2020).

Synthesis and Structural Analysis of Benzothiazole Derivatives

The synthesis and structural analysis of benzothiazole derivatives are crucial in understanding their potential applications. For instance, the synthesis of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones from chloral and substituted anilines has been explored. High-resolution magnetic resonance spectra and ab initio calculations have been used to shed light on the conformation of the resultant products, contributing to the understanding of their structural and functional properties (Issac & Tierney, 1996).

properties

IUPAC Name

3-(1,3-benzothiazol-2-yloxy)-N-(2-fluorophenyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c18-12-5-1-2-6-13(12)19-16(22)21-9-11(10-21)23-17-20-14-7-3-4-8-15(14)24-17/h1-8,11H,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUMTIJVUNXPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC=CC=C2F)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzo[d]thiazol-2-yloxy)-N-(2-fluorophenyl)azetidine-1-carboxamide

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